molecular formula C11H13N3 B1428094 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole CAS No. 1249145-08-1

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Cat. No. B1428094
M. Wt: 187.24 g/mol
InChI Key: MAECDRNAUKPMLA-UHFFFAOYSA-N
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Description

The compound “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .

Scientific Research Applications

Chemical Analysis and Identification

  • Detection of Synthetic Cannabinoids : A study by Shevyrin et al. (2016) identified 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole (BzODZ-EPyr), a synthetic cannabinoid, using techniques like GC/MS, UHPLC/HRMS(2), and NMR. This discovery highlights the use of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives in forensic science for detecting new psychoactive substances.

Synthesis and Biological Activity

  • Antitumor Activity in Mesothelioma Models : Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. This study suggests potential therapeutic applications of these compounds in cancer treatment.

  • Antimicrobial and Antibacterial Properties : The study by Nural et al. (2018) on polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis. This research indicates the potential of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives in developing new antimycobacterial agents.

  • Histamine-3 Receptor Antagonists : Zhou et al. (2012) developed 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. This discovery has implications for developing new treatments targeting neurotransmitter receptors.

  • Synthesis of Benzannelated and Arylethenyl Heterocycles : Katritzky et al. (2000) reported a novel synthon for synthesizing benzothiazoles and pyrido[1,2-a]indoles, among others. This study demonstrates the versatility of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole in chemical synthesis.

Drug Development and Synthesis

  • IGF-1R Inhibitors Development : Velaparthi et al. (2007) examined 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), altering the imidazole moiety to improve cytochrome P450 profile. This research contributes to the development of more selective cancer drugs.

  • Catalysis in Aldol Reaction : Xiaojiang (2010) synthesized (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imi-dazole and explored its use in catalyzing Aldol reactions. This indicates the compound's potential in organic synthesis and drug development processes.

properties

IUPAC Name

1-pyrrolidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECDRNAUKPMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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